In Vivo Carcinogenicity: 10-MeBaA is Highly Carcinogenic, 7-MeBaA and 12-MeBaA are Weakly Active
In a direct head-to-head study, Dunning and Curtis (1960) tested all 12 monomethylbenz[a]anthracene isomers for carcinogenicity in Fischer 344 rats. 10-MeBaA was classified as 'highly carcinogenic,' while key analogs 7-MeBaA, 6-MeBaA, and 3-MeBaA were only 'weakly active' [1]. This fundamental difference in in vivo oncogenic potential is a primary reason to specify the 10-isomer for whole-animal carcinogenesis studies.
| Evidence Dimension | Subcutaneous carcinogenicity in rats |
|---|---|
| Target Compound Data | 10-MeBaA: 'Highly carcinogenic' |
| Comparator Or Baseline | 7-MeBaA, 6-MeBaA, 3-MeBaA, 1'-MeBaA, 4'-MeBaA: 'Weakly active'; 2'-MeBaA, 3'-MeBaA, 8-MeBaA: 'Inactive' |
| Quantified Difference | 10-MeBaA is in the top carcinogenicity tier, two tiers above 7-MeBaA. |
| Conditions | Bilateral subcutaneous injection of 2 mg in 0.2 cc paraffin in each of 60 Fischer line 344 rats. |
Why This Matters
A researcher studying potent PAH-induced tumorigenesis in vivo must use a highly carcinogenic isomer like 10-MeBaA; a weakly active isomer like 7-MeBaA would not produce the robust tumor response required for the model.
- [1] Dunning, W. F., & Curtis, M. R. (1960). Relative Carcinogenic Activity of Monomethyl Derivatives of Benz[a]anthracene in Fischer Line 344 Rats. JNCI: Journal of the National Cancer Institute, 25(2), 387–391. View Source
